Dec-RVRK-CMK is classified as a synthetic peptide-based inhibitor. It is derived from the sequence RVKR, which corresponds to the recognition site for several proprotein convertases. The compound is typically synthesized for research purposes and is available through various biochemical suppliers. Its primary application lies in the study of proteolytic processing in cellular systems, particularly in the context of cancer research and developmental biology.
The synthesis of Dec-RVRK-CMK involves solid-phase peptide synthesis techniques. The process typically includes the following steps:
The final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.
Dec-RVRK-CMK has a molecular formula of C₁₄H₁₉ClN₄O, with a molecular weight of approximately 300.77 g/mol. The structure features:
The peptide backbone consists of four amino acids: arginine (R), valine (V), lysine (K), and another arginine (R), contributing to its specificity for proprotein convertases.
Dec-RVRK-CMK primarily acts as an irreversible inhibitor by forming covalent bonds with the active site serine residues of proprotein convertases. This mechanism prevents substrate recognition and processing, effectively blocking enzymatic activity.
Key reactions include:
The mechanism by which Dec-RVRK-CMK exerts its inhibitory effects involves:
Experimental data indicate that Dec-RVRK-CMK has an IC50 value in the nanomolar range (12–16 nM), demonstrating its high potency as an inhibitor .
Dec-RVRK-CMK exhibits several notable physical and chemical properties:
Characterization techniques such as HPLC and NMR are employed to assess purity and confirm structural integrity.
Dec-RVRK-CMK finds applications across various fields of biological research:
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 18097-67-1
CAS No.: 11104-44-2